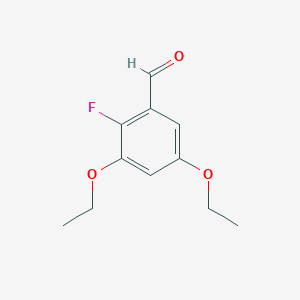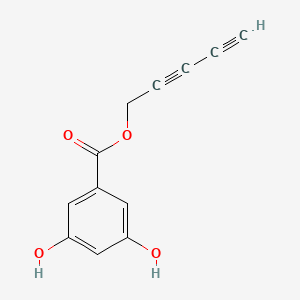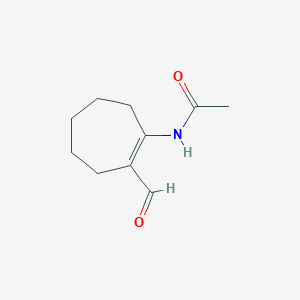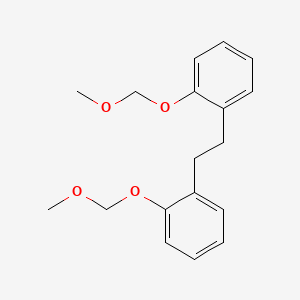
3,5-Diethoxy-2-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethoxy-2-fluorobenzaldehyde: is an organic compound with the molecular formula C11H13FO3 . It is a derivative of benzaldehyde, where the benzene ring is substituted with two ethoxy groups at the 3 and 5 positions and a fluorine atom at the 2 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethoxy-2-fluorobenzaldehyde typically involves the fluorination of a suitable benzaldehyde precursor. One common method is the halogen-exchange reaction, where 3,5-diethoxybenzaldehyde is treated with a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Diethoxy-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3,5-Diethoxy-2-fluorobenzoic acid.
Reduction: 3,5-Diethoxy-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Diethoxy-2-fluorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. The compound’s ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of dyes and polymers .
Mecanismo De Acción
The mechanism of action of 3,5-Diethoxy-2-fluorobenzaldehyde in biological systems involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes such as tyrosinase by binding to the active site and preventing substrate access . This inhibition can be competitive or mixed-type, depending on the specific enzyme and conditions.
Comparación Con Compuestos Similares
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: 3,5-Diethoxy-2-fluorobenzaldehyde is unique due to the presence of both ethoxy groups and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties compared to other fluorobenzaldehydes. For instance, the ethoxy groups increase the compound’s lipophilicity, while the fluorine atom enhances its reactivity in nucleophilic substitution reactions .
Propiedades
Número CAS |
277324-21-7 |
|---|---|
Fórmula molecular |
C11H13FO3 |
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
3,5-diethoxy-2-fluorobenzaldehyde |
InChI |
InChI=1S/C11H13FO3/c1-3-14-9-5-8(7-13)11(12)10(6-9)15-4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
OYCLQASKFSNEGR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C(=C1)OCC)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene](/img/structure/B12585330.png)
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)


![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)




![Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12585397.png)

![11-[4-Methoxy-3-(methylsulfanyl)phenyl]undeca-2,4,6,8,10-pentaenal](/img/structure/B12585407.png)
![3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid](/img/structure/B12585417.png)
![N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12585426.png)
